molecular formula C9H17NO2S B13240591 Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate

Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate

Cat. No.: B13240591
M. Wt: 203.30 g/mol
InChI Key: IWQNBIZGDSTGQT-UHFFFAOYSA-N
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Description

Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate (CAS: 1249268-58-3) is a sulfur-containing organic compound with the molecular formula C₉H₁₇NO₂S and a molecular weight of 203.30 g/mol . It features a piperidine ring substituted with a methylthioacetate group, which confers unique physicochemical properties.

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 2-(piperidin-3-ylmethylsulfanyl)acetate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-3-2-4-10-5-8/h8,10H,2-7H2,1H3

InChI Key

IWQNBIZGDSTGQT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCC1CCCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with methyl acetate in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound is compared below with three structurally related molecules to highlight key similarities and differences:

Table 1: Molecular Properties of Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Significance
This compound 1249268-58-3 C₉H₁₇NO₂S 203.30 Piperidine, sulfide, ester Potential intermediate in drug synthesis
[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl] 2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetate AGN-PC-04HTZ1 C₂₅H₂₈N₄O₃S 464.58 Piperidine, triazole, sulfide, ester Likely bioactive compound (e.g., kinase inhibitor) due to triazole and aromatic substituents
Triflusulfuron methyl ester 126535-15-7 C₁₄H₁₅F₃N₄O₆S 424.35 Triazine, sulfonylurea, ester Herbicide targeting acetolactate synthase in plants
Metsulfuron methyl ester 74255-80-2 C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, ester Broad-spectrum sulfonylurea herbicide
Key Observations:

Piperidine vs. Triazine Cores : While the target compound and the [2-(2-ethylpiperidin-1-yl)-2-oxoethyl] analog share a piperidine ring, the sulfonylurea herbicides (triflusulfuron, metsulfuron) feature triazine cores. The piperidine group may enhance bioavailability in pharmaceuticals, whereas triazine-based compounds are optimized for herbicidal activity .

Sulfide vs. Sulfonylurea Linkages : The sulfide group in the target compound contrasts with the sulfonylurea bridges in herbicides. Sulfonylureas inhibit plant-specific enzymes, while sulfides may participate in redox or nucleophilic reactions in drug metabolism .

Ester Functionality : All compounds retain ester groups, which improve solubility and metabolic stability.

Biological Activity

Methyl 2-{[(piperidin-3-yl)methyl]sulfanyl}acetate is a compound of growing interest in pharmacological research, particularly for its potential anticancer properties. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring and a sulfanyl group, which are crucial for its biological activity. The presence of these functional groups influences its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound has been tested against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. For instance, one study reported that out of 25 derivatives related to this compound, several exhibited IC50 values in the range of 1.9–7.52 µg/mL against HCT-116 cells and 2.3–6.62 µg/mL against MCF-7 cells, surpassing the reference drug doxorubicin .
  • Mechanisms of Action : The biological activity is believed to stem from its ability to interact with specific molecular targets involved in cell cycle regulation and apoptosis. For example, compounds with similar structures have shown to induce cell cycle arrest at the G2/M phase and promote programmed cell death (apoptosis) in cancer cells .
  • Structure-Activity Relationship (SAR) : The modifications on the piperidine and sulfanyl groups have been studied to optimize the anticancer activity. It was found that variations in these groups could significantly affect the binding affinity to target proteins involved in tumor growth .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Compound #9HCT-1161.93.23
Compound #11aMCF-72.33.23
Compound #12cHCT-1166.03.23

This table summarizes key findings from studies evaluating the efficacy of this compound and its derivatives against selected cancer cell lines.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • In Vitro Studies : A series of in vitro assays demonstrated that this compound derivatives significantly reduced cell viability in various cancer models, suggesting broad-spectrum anticancer properties .
  • Molecular Docking Studies : Computational studies using molecular docking have indicated that these compounds can effectively bind to key proteins involved in cancer progression, such as thymidylate synthase (TS), which is crucial for DNA synthesis . This binding could inhibit TS's function, leading to reduced proliferation of cancer cells.

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